4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
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Biological Activity
The compound 4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule characterized by its unique structural features. This compound incorporates multiple heterocycles and functional groups that suggest potential biological activity, particularly in the realms of anti-inflammatory and anticancer properties.
Structural Overview
The molecular formula of this compound is C19H22N6O2S, with a significant molecular weight indicative of its complex structure. The presence of a tert-butyl group enhances steric properties, while the pyrrolidine and pyrazole moieties are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives in anticancer applications. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 26 | Inhibition of growth |
Compound B | Hep-2 | 0.74 | Induction of apoptosis |
Compound C | MCF-7 | 0.39 | Aurora-A kinase inhibition |
These findings suggest that the compound may exhibit similar activity, warranting empirical testing to elucidate its pharmacological profile .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests it could inhibit pro-inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
The synthesis of this compound likely involves multi-step organic reactions typical for pyrazole derivatives, such as acylation and hydrazinolysis. Understanding its interaction with biological targets is crucial for elucidating its mechanism of action. Interaction studies could involve:
- Binding affinity assays to determine how well the compound interacts with specific receptors or enzymes.
- Cellular assays to evaluate the impact on cell viability and proliferation.
Case Studies
A review by Wei et al. (2022) documented various pyrazole derivatives that exhibited anticancer activity. For example, a derivative with a similar structural framework demonstrated an IC50 value of 26 µM against A549 lung cancer cells . Another study highlighted a pyrazole-based compound that induced significant apoptosis in Hep-2 cells with an IC50 of 0.74 mg/mL .
Properties
IUPAC Name |
4-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-22(2,3)27-20(25-12-6-7-13-25)18-14-26(15-19(18)23-27)21(28)16-8-10-17(11-9-16)31(29,30)24(4)5/h6-13H,14-15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFANIVHAICLMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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